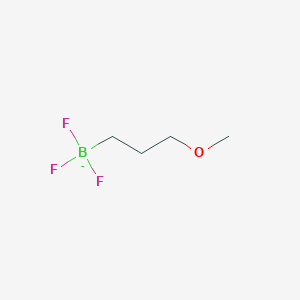
Trifluoro(3-methoxypropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(3-methoxypropyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxypropyl chain, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoro(3-methoxypropyl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylboronic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, resulting in the formation of the desired trifluoroborate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(3-methoxypropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield borane complexes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Boronic acids and esters.
Reduction: Borane complexes.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Trifluoro(3-methoxypropyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoro(3-methoxypropyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form boronic acids, which then participate in further transformations. The compound’s reactivity is influenced by the electronic and steric properties of the 3-methoxypropyl chain, allowing it to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(N-methylheteroaryl)borate
Uniqueness: Trifluoro(3-methoxypropyl)borate stands out due to its unique combination of a trifluoroborate group and a 3-methoxypropyl chain. This structure imparts distinct reactivity patterns and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including cross-coupling and substitution, sets it apart from other boron-containing compounds .
Eigenschaften
Molekularformel |
C4H9BF3O- |
|---|---|
Molekulargewicht |
140.92 g/mol |
IUPAC-Name |
trifluoro(3-methoxypropyl)boranuide |
InChI |
InChI=1S/C4H9BF3O/c1-9-4-2-3-5(6,7)8/h2-4H2,1H3/q-1 |
InChI-Schlüssel |
CIHLIWFITKZIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCOC)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


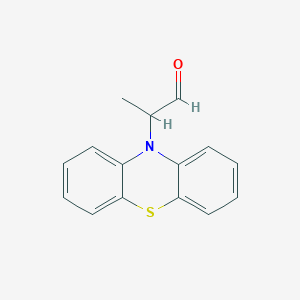
![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
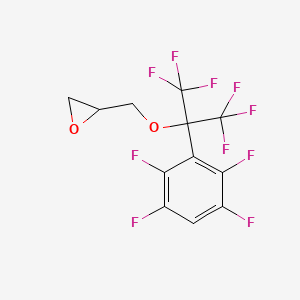
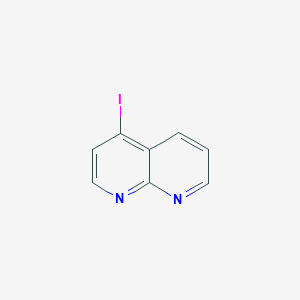
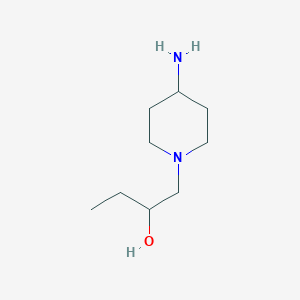



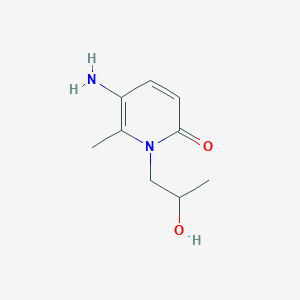
![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)

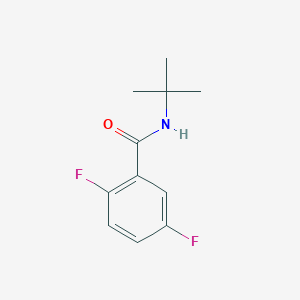
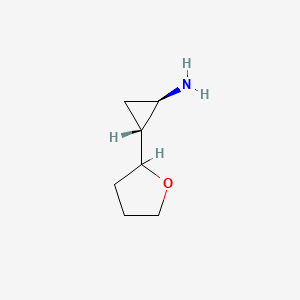
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)
